molecular formula C32H34F2N6O4 B12406974 Crozbaciclib fumarate

Crozbaciclib fumarate

Cat. No.: B12406974
M. Wt: 604.6 g/mol
InChI Key: DJHWABVQPGVLAK-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crozbaciclib fumarate is a small molecule compound known for its role as a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It is used in the field of oncology for its potential to inhibit the proliferation of cancer cells by interfering with the cell cycle. The chemical formula of this compound is C32H34F2N6O4, and it has a molecular weight of 604.659 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Crozbaciclib fumarate involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the pyrimidine core, followed by the introduction of fluorine atoms and the spiroindoline moiety. The final step involves the formation of the fumarate salt. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Crozbaciclib fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Crozbaciclib fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Crozbaciclib fumarate exerts its effects by inhibiting CDK4/6, which are crucial regulators of the cell cycle. By binding to these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase. This inhibition ultimately reduces cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crozbaciclib fumarate is unique due to its specific chemical structure, which includes a spiroindoline moiety and fluorine atoms. This structure contributes to its high potency and selectivity as a CDK4/6 inhibitor. Additionally, its ability to form a fumarate salt enhances its solubility and bioavailability .

Properties

Molecular Formula

C32H34F2N6O4

Molecular Weight

604.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C28H30F2N6.C4H4O4/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18;5-3(6)1-2-4(7)8/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DJHWABVQPGVLAK-WLHGVMLRSA-N

Isomeric SMILES

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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